N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide
Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused with an ethyl group and a methoxyacetamide moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism .
Mode of Action
Benzimidazole derivatives that act as allosteric activators of gk increase the enzyme’s catalytic action . This suggests that N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide might interact with its target in a similar manner, leading to changes in the target’s activity.
Biochemical Pathways
If the compound acts as an allosteric activator of gk, it could potentially influence glucose metabolism . GK plays a crucial role in the regulation of blood glucose levels by catalyzing the conversion of glucose to glucose-6-phosphate, the first step in glycolysis .
Result of Action
If the compound acts as an allosteric activator of gk, it could potentially enhance the enzyme’s activity, leading to increased glucose metabolism . This could have therapeutic implications for conditions such as type-2 diabetes .
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the methoxyacetamide group . One common synthetic route involves the reaction of 1,2-phenylenediamine with acetaldehyde to form the benzimidazole core, which is then reacted with methoxyacetyl chloride to yield the final product . The reaction conditions often include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide has several scientific research applications:
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide can be compared with other benzimidazole derivatives such as:
Albendazole: A well-known antiparasitic drug that also contains a benzimidazole ring.
Mebendazole: Another antiparasitic agent with a similar structure and mechanism of action.
Thiabendazole: Used as an antifungal and antiparasitic agent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(13-11(16)7-17-2)12-14-9-5-3-4-6-10(9)15-12/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVYEPKTCPHMAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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